![molecular formula C14H13N3O B1332553 2-[(1H-benzimidazol-2-ylamino)methyl]phenol CAS No. 364599-60-0](/img/structure/B1332553.png)
2-[(1H-benzimidazol-2-ylamino)methyl]phenol
Overview
Description
2-[(1H-benzimidazol-2-ylamino)methyl]phenol, also known as 2-benzimidazolylmethanol or 2-BZM, is an organic compound that has been used in scientific research for decades. It is a member of the benzimidazole family of compounds and is a derivative of the amino alcohol phenol. 2-BZM is a white crystalline solid that is soluble in water and is used in a variety of research applications.
Scientific Research Applications
DNA Topoisomerase I Inhibition
Benzimidazole derivatives, including 1H-benzimidazole, have shown efficacy as inhibitors of type I DNA topoisomerases. These enzymes are crucial in DNA replication and transcription processes, making these derivatives potential candidates for cancer therapy and genetic research. 5-methyl-4-(1H-benzimidazole-2-yl)phenol, a related compound, demonstrated potent topoisomerase I inhibition in vitro, highlighting the potential of similar compounds in medical research (Alpan, Gunes, & Topçu, 2007).
Synthesis and Spectroscopic Studies
Benzimidazole compounds like 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol have been synthesized and characterized for their unique structural and spectroscopic properties. These studies are fundamental in developing new materials with potential applications in various fields including pharmaceuticals and materials science (Yıldız et al., 2010).
Carbonic Anhydrase Inhibition
New phenolic Mannich bases incorporating benzimidazole, such as 2-(aminomethyl)-4-(1H-benzimidazol-2-yl)phenol, have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoforms. These findings are significant in the context of treating conditions like glaucoma and epilepsy, where carbonic anhydrase inhibitors are used (Gul, Yazıcı, Tanc, & Supuran, 2016).
Corrosion Inhibition
Benzimidazole derivatives have shown promise as corrosion inhibitors, particularly in acidic environments. Their application in protecting metals like steel from corrosion could be invaluable in industrial contexts, such as in the oil and gas industry (Yadav et al., 2016).
Photophysical Characteristics
Studies on the excited state intramolecular proton transfer (ESIPT) of benzimidazole derivatives have revealed their potential in developing new fluorescent materials. These materials could have applications in optical devices and sensors (Padalkar et al., 2011).
Catalysis in Ethylene Oligomerization
Iron(II) complexes bearing 2-(1H-benzimidazol-2-yl)-phenol derivatives have been studied for their catalytic behavior in ethylene oligomerization. This research has implications for the polymer industry, particularly in the synthesis of linear alkenes (Haghverdi et al., 2018).
Antibacterial and Antifungal Properties
Various benzimidazole derivatives have demonstrated significant antibacterial and antifungal activities, making them potential candidates for new antimicrobial agents. Their effectivenessagainst specific bacterial and fungal strains could lead to the development of new treatments for infections (Tavman et al., 2010).
Spectral Characterization and Solvent Effects
The study of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their complexes with zinc(II) ion has provided insights into the effects of different solvents on complexation. This research aids in understanding the interactions between these compounds and their environment, which is crucial in fields like biochemistry and materials science (Tavman, 2006).
Antimicrobial Activity of Novel Derivatives
Novel benzimidazole-based Schiff base copper(II) complexes have been synthesized and evaluated for their DNA-binding and antibacterial activities. Their potential as antimicrobial agents, especially against resistant bacterial strains, is noteworthy (Padalkar et al., 2016).
Corrosion Inhibition in Chloride Solution
Studies have shown the effectiveness of certain benzimidazole derivatives in inhibiting corrosion of metals like brass in chloride solutions. This application is significant in the field of materials science and engineering, particularly for protecting metal infrastructures in harsh environments (Asan et al., 2005).
Synthesis and Biological Evaluation
Research into benzimidazole derivatives has expanded into their synthesis and evaluation for biological activities, such as DNA binding, antibacterial, and antifungal properties. This line of research is instrumental in the development of new pharmaceuticals and therapeutic agents (Mahmood et al., 2019).
Mechanism of Action
There is a study that examined the electrochemical interaction between “2-[(1H-benzimidazol-2-ylamino)methyl]phenol” and DNA sequences . The study concluded that “this compound” affects both single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA), and its interaction mode with DNA could be non-covalent interactions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(1H-benzimidazol-2-ylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-13-8-4-1-5-10(13)9-15-14-16-11-6-2-3-7-12(11)17-14/h1-8,18H,9H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDMDLRMBVJKCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354945 | |
| Record name | 2-[(1H-benzimidazol-2-ylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364599-60-0 | |
| Record name | 2-[(1H-benzimidazol-2-ylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)

![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)

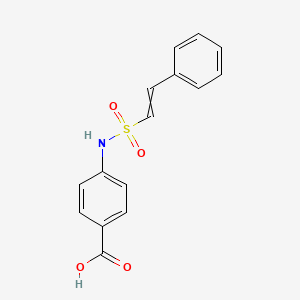



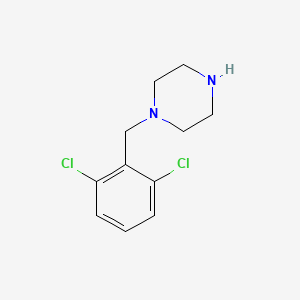

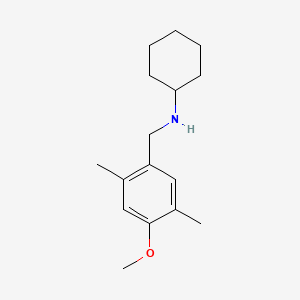
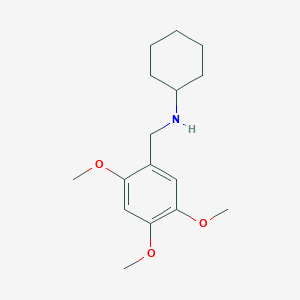
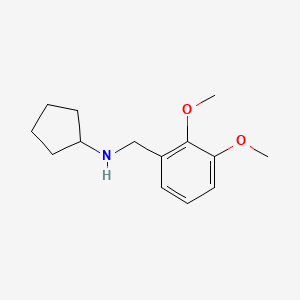
![4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332521.png)
